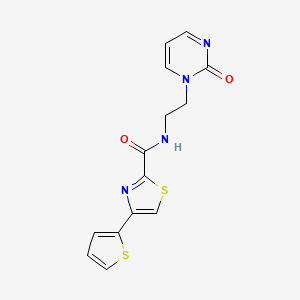

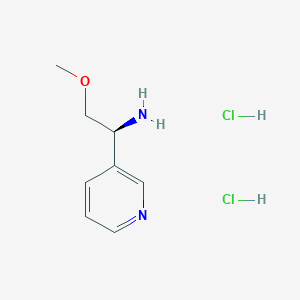

![molecular formula C20H15N5O6S B2828317 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide CAS No. 332384-21-1](/img/structure/B2828317.png)

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a type of heterocyclic compound that have received significant attention in the synthetic chemistry community . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is complex and can be analyzed using various techniques. For example, 1H NMR and 13C NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For instance, they can be synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the yield can be calculated based on the amount of product obtained .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Imidazo[1,2-a]pyridines serve as key scaffolds in catalytic processes and synthetic organic chemistry, owing to their ability to participate in C-H activation and serve as ligands in transition metal catalysis. For example, the rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines demonstrates the utility of these structures in synthesizing cyanated derivatives, which are valuable in various organic syntheses due to their broad functional group tolerance and high yields (Zhu et al., 2017). Additionally, imidazo[1,5-a]pyridines are used to create stable N-heterocyclic carbenes, showcasing their flexibility in generating novel catalytic and organometallic complexes (Alcarazo et al., 2005).

Material Science and Luminescence

In the field of material science, particularly in the development of luminescent materials, imidazo[1,2-a]pyridine derivatives have been utilized to synthesize compounds with unique photophysical properties. For instance, rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence, which is rare and valuable for potential applications in optical materials and devices (Li et al., 2012).

Biologically Active Molecules

Imidazo[1,2-a]pyridines are also prominent in the pharmaceutical and biomedical sectors, serving as core structures for developing new therapeutic agents and diagnostic tools. For example, they have been explored as fluorescent turn-on probes for cellular imaging, offering a tool for biological studies and medical diagnostics with high sensitivity and selectivity (Chen et al., 2017). Moreover, these compounds have been investigated for their potential as enzyme inhibitors, highlighting their significance in designing drugs targeting specific biological pathways (Kwong et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O6S/c1-13-18(24(26)27)10-16(11-19(13)25(28)29)32(30,31)22-15-6-4-5-14(9-15)17-12-23-8-3-2-7-20(23)21-17/h2-12,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUYBUSOQDDGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2828240.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2828241.png)

![6-(thiophen-2-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2828242.png)

![Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828243.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2828244.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2828249.png)

![N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2828254.png)